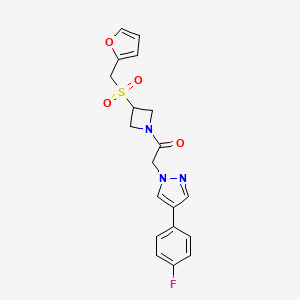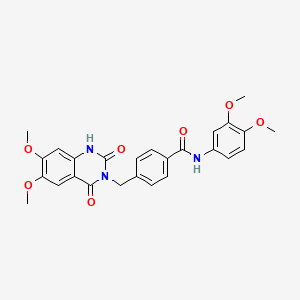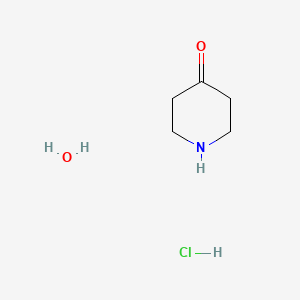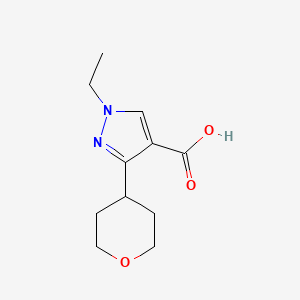
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel compounds using pyrazole and furan derivatives, which include structural analogs of the specified chemical. These synthesized compounds are explored for their potential in various biological applications due to their unique chemical structures. For instance, studies have explored the synthesis of Schiff bases and their derivatives through reactions involving similar chemical backbones, which are then screened for antimicrobial activity (Puthran et al., 2019). This demonstrates the potential for using such compounds in creating new antimicrobial agents.
Biological Evaluation
Several studies have focused on evaluating the biological activities of compounds synthesized from pyrazole and furan derivatives. For example, novel pyrazole derivatives have been synthesized and tested for their antimicrobial susceptibility against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing significant inhibition zones indicating potent antibacterial activity (Khumar et al., 2018). This highlights the therapeutic potential of these compounds against bacterial infections.
Molecular Docking Studies
Molecular docking studies are instrumental in understanding the interaction between synthesized compounds and biological targets. For instance, pyrazole derivatives have been examined through molecular docking to assess their binding interaction with bacterial proteins, providing insights into their mechanism of action and potential as bioactive compounds (Ezhilarasi et al., 2018). Such studies are crucial for the development of novel drugs with specific targets.
Antimicrobial Activity
The antimicrobial activity of compounds derived from the synthesis involving similar chemical structures has been extensively studied. Some compounds have shown excellent activity against a range of microbial strains, suggesting their potential use as antimicrobial agents (Bhoot et al., 2011). This is indicative of the broad applicability of such compounds in combating various microbial infections.
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c20-16-5-3-14(4-6-16)15-8-21-23(9-15)12-19(24)22-10-18(11-22)28(25,26)13-17-2-1-7-27-17/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMJPESGZBFNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)

![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)
![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2853983.png)





![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)
